![molecular formula C15H13NO2 B12547916 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene CAS No. 823809-31-0](/img/structure/B12547916.png)
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a vinyl group (ethenyl) and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using 4-methylstyrene (4-methylphenylethene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylphenyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like iron (Fe) and hydrochloric acid (HCl).
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as halogenation, sulfonation, and nitration.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium catalyst, or iron (Fe) with hydrochloric acid (HCl).
Electrophilic Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3).
Oxidation: Potassium permanganate (KMnO4).
Major Products
Reduction: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-aminobenzene.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-carboxybenzene.
Scientific Research Applications
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The vinyl and methylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-ethenyl-4-methylbenzene:
Ethanone, 1-(4-methylphenyl)-:
Uniqueness
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
823809-31-0 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[(Z)-2-(4-methylphenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H13NO2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-11H,1H3/b11-10- |
InChI Key |
BOEQYEBHKXREIP-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


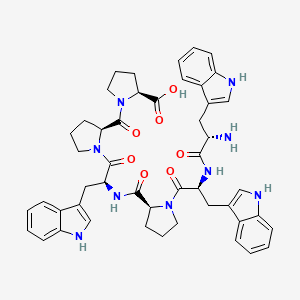
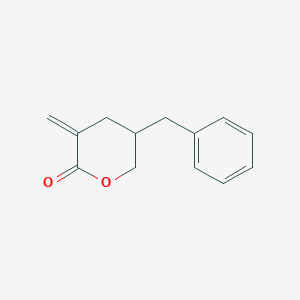

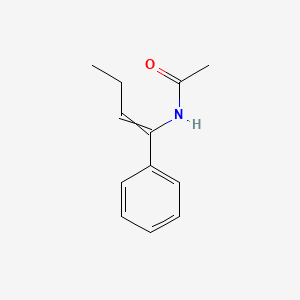
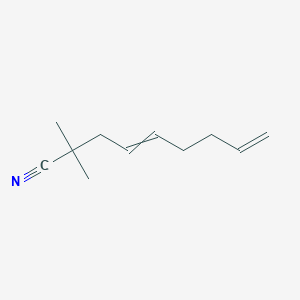
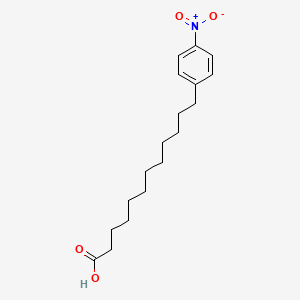
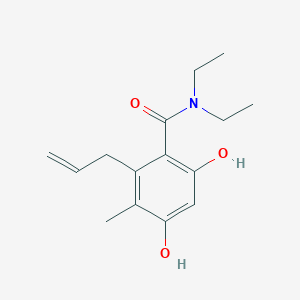

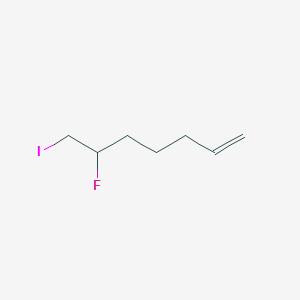
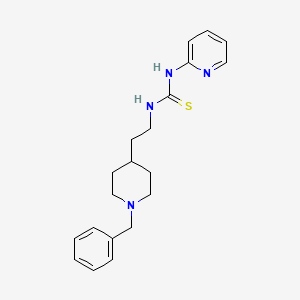
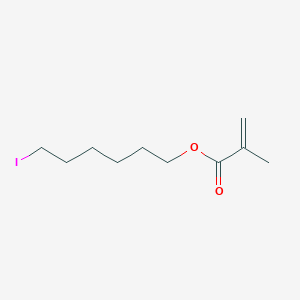
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
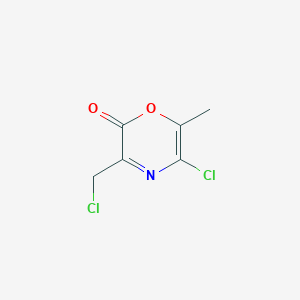
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
